(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol

Catalog No.
S649345
CAS No.
925430-39-3
M.F
C8H9ClO2
M. Wt
172.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol

CAS Number

925430-39-3

Product Name

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol

IUPAC Name

3-[(1R)-2-chloro-1-hydroxyethyl]phenol

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

InChI

InChI=1S/C8H9ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5H2/t8-/m0/s1

InChI Key

CLHYCWXPCNBCSH-QMMMGPOBSA-N

SMILES

C1=CC(=CC(=C1)O)C(CCl)O

Synonyms

(R)-3-(2-chloro-1-hydroxyethyl)phenol

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCl)O

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](CCl)O

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol is a chiral compound characterized by a phenethyl alcohol structure, where a chlorine atom and a hydroxyl group are substituted on the aromatic ring. Its molecular formula is C8H9ClO2C_8H_9ClO_2, and it is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique stereochemistry and functional groups .

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol acts as a sympathomimetic agent. It mimics the effects of norepinephrine by stimulating alpha-adrenergic receptors in the blood vessels, leading to vasoconstriction and decongestion []. The (R) configuration allows for preferential binding to these receptors compared to the (S) enantiomer [].

  • Rebound congestion with overuse [].
  • Increased heart rate and blood pressure [].
Typical of alcohols and chlorinated compounds, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to derivatives such as amines or ethers.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: Under specific conditions, the compound can be reduced to yield different alcohols or alkanes.

These reactions highlight the versatility of (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol in synthetic organic chemistry .

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol exhibits biological activity that may include:

  • Antimicrobial Properties: Some studies suggest that chlorinated phenolic compounds can demonstrate antibacterial effects.
  • Potential as a Pharmaceutical Intermediate: Its chiral nature makes it valuable in synthesizing biologically active molecules, particularly in the development of drugs targeting various diseases .

Several methods exist for synthesizing (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol, including:

  • Chlorination of 3-Hydroxyacetophenone: This involves treating 3-hydroxyacetophenone with chlorinating agents such as sulfuryl chloride in appropriate solvents (e.g., methanol) to yield the desired product .
  • Biocatalytic Reduction: Utilizing ketoreductases to convert alpha-chloro-3-hydroxyacetophenone into (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol under mild conditions. This method boasts high efficiency and selectivity .

The applications of (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol include:

  • Pharmaceutical Development: As an intermediate in the synthesis of various drugs, particularly those requiring chiral centers.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

Its unique structure allows it to participate in a variety of

Interaction studies involving (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol focus on its reactivity with biological systems and other chemical entities. Research indicates potential interactions with enzymes and receptors, which could lead to insights into its pharmacological effects. The compound's ability to form hydrogen bonds due to its hydroxyl group may also play a role in its biological interactions .

Several compounds share structural similarities with (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-ChloroacetophenoneChlorine on acetophenoneLacks hydroxyl group; less polar
3-HydroxyacetophenoneHydroxyl group on acetophenoneNo chlorine substituent; different reactivity
PhenylephrineHydroxyl and amine groupsContains an amine; used primarily as a decongestant
(S)-2-Chloro-1-(3-hydroxyphenyl)ethanolStereoisomer with opposite chiralityDifferent biological activity due to stereochemistry

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol stands out due to its specific stereochemistry, which influences its reactivity and biological properties, making it a valuable compound in medicinal chemistry and organic synthesis .

(R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol represents a significant example of a chiral secondary alcohol containing a single stereogenic center at the carbon bearing the hydroxyl group [1] [2]. The compound exhibits R-configuration according to the Cahn-Ingold-Prelog priority rules, where the hydroxyl group takes priority over the chloromethyl substituent and the aromatic ring [3].

Fundamental Stereochemical Properties

The molecule possesses one defined stereocenter, making it inherently chiral with non-superimposable mirror images [2] [3]. The stereogenic carbon is positioned at the benzylic position, creating a configuration where the chlorine-containing side chain and phenolic aromatic ring are spatially arranged in a specific three-dimensional orientation [4].

Enantiomeric purity determination for this compound can be accomplished through multiple analytical approaches. Gas chromatography using chiral stationary phases has demonstrated exceptional resolution capabilities, with enantiomeric separation achievable on trifluoroacetylated chiral stationary phase columns such as the Chiraldex GTA column [5]. Research has shown that 85% of chiral compounds tested were successfully separated via enantioselective gas chromatography, with many achieving baseline resolution and resolutions greater than two [5].

Nuclear magnetic resonance spectroscopy provides another robust method for enantiomeric purity assessment. Studies on related chiral secondary alcohols have demonstrated the effectiveness of chiral derivatizing agents and chiral solvating agents in NMR-based enantiomeric discrimination [6] [7]. The methodology employs derivatization with agents such as alpha-methoxyphenylacetic acid followed by complexation with metal salts like barium perchlorate, enabling absolute configuration determination through characteristic chemical shift patterns [7] [8].

Quantitative Enantiomeric Analysis

Enantiomeric excess calculations for (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol follow established relationships between optical rotation and stereochemical composition [9] [10]. The enantiomeric purity can be expressed using the fundamental equation:

$$ \text{Enantiomeric excess (ee)} = \frac{\text{observed optical rotation}}{\text{specific rotation of pure enantiomer}} \times 100\% $$ [10] [11]

Research on related chiral chlorohydrins has achieved enantiomeric excesses exceeding 98% through enzymatic reduction processes [12] [13]. For example, asymmetric reduction of the corresponding ketone precursor 2-chloro-1-(3-chlorophenyl)ethanone using Candida ontarioensis cells produced the (R)-chlorohydrin in 99.9% enantiomeric excess and 99.0% yield [12].

Advanced Purity Determination Methods

High-performance liquid chromatography on chiral columns provides quantitative enantiomeric analysis with typical precision ranges of ±0.1-1.0% enantiomeric excess. The method requires minimal sample quantities and offers relatively rapid analysis times of 15-90 minutes[Table 2].

Optical rotation measurement remains a classical and accessible method for enantiomeric purity determination, though with lower precision (±2-5% enantiomeric excess) compared to chromatographic methods [14] [15]. The relationship between optical purity and enantiomeric excess provides direct correlation:

$$ \text{Optical purity} = \text{Enantiomeric excess} $$ [15] [16]

For samples containing 75% of one enantiomer and 25% of the other, the enantiomeric excess equals 50%, as the 50% racemic portion cancels out in terms of optical activity [15] [16].

Crystallographic and Computational Studies

X-ray Crystallographic Analysis

Crystallographic studies of chiral chlorohydrins provide essential structural information for understanding stereochemical relationships and absolute configuration determination [17] [18]. While specific crystal structure data for (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol remains limited in the literature, related compounds offer valuable insights into the crystallographic behavior of this class of molecules.

Studies on the achiral precursor 2-chloro-1-(3-hydroxyphenyl)ethanone have revealed important structural features [19] [20]. The ketone precursor exhibits a planar molecular structure with an root mean square deviation of 0.0164 Å, forming inversion-symmetric dimers through strong O-H⋯O hydrogen bonds and weak C-H⋯O hydrogen bonds in the crystal lattice [20].

Quasi-racemic crystallography has emerged as a powerful technique for absolute configuration determination when enantiopure crystal growth proves challenging [18]. This approach takes advantage of the greater propensity of quasi-racemic mixtures to co-crystallize compared to growing enantiomerically pure crystals, making it particularly useful for establishing selectivity in stereoselective synthetic methods [18].

Computational Modeling Studies

Density functional theory calculations provide comprehensive insights into the stereochemical and conformational properties of chiral chlorohydrins [21] [22]. DFT studies at the B3LYP/6-31G(d,p) level offer accurate geometry optimization and electronic structure analysis for understanding the three-dimensional molecular architecture [21].

Conformational analysis reveals critical information about the preferred spatial arrangements of substituents around the stereogenic center [23] [24]. Research on chlorinated hydrocarbons and chlorohydrins has demonstrated that J-based configuration analysis through NMR spectroscopic methods combined with X-ray crystallography provides reliable configurational assignment [23].

Molecular modeling studies using time-dependent density functional theory enable accurate prediction of chiroptical properties including optical rotation and electronic circular dichroism [25] [26]. These computational approaches have achieved significant accuracy in predicting sodium D-line specific rotations with mean absolute deviations of approximately 28-29 degrees for conformationally rigid chiral molecules [25] [27].

Electronic Structure and Bonding Analysis

Natural bond orbital analysis and frontier molecular orbital calculations provide detailed insights into the electronic structure and reactivity patterns of chiral chlorohydrins [22]. HOMO-LUMO profile analysis reveals the electronic transitions responsible for UV-visible absorption and circular dichroism spectra [22].

Molecular electrostatic potential mapping offers visualization of charge distribution and potential interaction sites, crucial for understanding chiral recognition mechanisms and intermolecular interactions [22]. These computational tools enable prediction of hydrogen bonding patterns and steric interactions that influence crystalline packing arrangements.

Computational Chirality Recognition Studies

Dispersion forces play a determining role in chiral recognition and aggregate formation, particularly in larger molecular systems [28]. Density functional theory combined with wave function theory studies of chiral molecules reveals that dispersion interactions impact not only energies but also structures of chiral aggregates [28].

Research has demonstrated that enantiospecific binding can arise from the simultaneous optimization of multiple local bonds between chiral molecules and their environment [29] [30]. DFT calculations show that S-enantiomers can bind more strongly than R-enantiomers by 8.8 kJ/mol in specific chiral environments, evidencing the role of chiral surface recognition in stereochemical discrimination [29] [30].

Comparative Analysis with (S)-Enantiomer and Achiral Analogs

Stereochemical Relationship Analysis

The enantiomeric relationship between (R)-2-Chloro-1-(3-hydroxy-phenyl)-ethanol and its (S)-counterpart represents a fundamental example of non-superimposable mirror images in organic stereochemistry [31] [32]. These enantiomers possess identical physical properties except for their interaction with plane-polarized light and chiral environments [33].

Configurational assignment follows the Cahn-Ingold-Prelog priority system, where the hydroxyl group receives highest priority, followed by the 3-hydroxyphenyl ring, the chloromethyl group, and finally the hydrogen atom [31] [34]. The (R)-enantiomer exhibits a clockwise arrangement when viewed with the lowest priority hydrogen positioned away from the observer [31] [34].

Comparative Physical Properties

Both enantiomers share identical molecular formulas (C₈H₉ClO₂), molecular weights (172.61 g/mol), and basic physical properties including melting points, boiling points, and solubility characteristics in achiral solvents[Table 3]. However, they demonstrate opposite optical rotation values with equal magnitude but different signs [14] [15].

Enantiomeric discrimination becomes apparent in chiral environments and through chiroptical spectroscopy. The (R)- and (S)-enantiomers exhibit mirror-image circular dichroism spectra and opposite specific rotation values [35] [36]. These differences form the basis for analytical separation and absolute configuration determination [17] [37].

Achiral Analog Comparisons

The achiral precursor 2-chloro-1-(3-hydroxyphenyl)ethanone serves as the immediate synthetic precursor for both enantiomers through stereoselective reduction processes [38] [39]. This ketone lacks a stereogenic center and exhibits no optical activity, making it an ideal starting material for asymmetric synthesis [40] [13].

Comparative molecular analysis reveals that the ketone precursor has a molecular weight of 170.59 g/mol, differing from the alcohol products by the addition of two hydrogen atoms during reduction[Table 3]. The planar ketone structure contrasts sharply with the tetrahedral geometry around the stereogenic carbon in the chiral alcohols [20].

Structural and Electronic Differences

Computational studies reveal significant differences in electronic structure and molecular geometry between the enantiomers and their achiral analogs [21] [22]. The tetrahedral stereogenic center in the chiral alcohols creates distinct three-dimensional arrangements that influence intermolecular interactions and crystal packing [23] [28].

Conformational analysis shows that the chloroalkyl side chain can adopt different rotational orientations around the C-C bond, with steric interactions between the chlorine atom and aromatic ring influencing preferred conformations [23] [24]. These conformational preferences differ between the (R)- and (S)-enantiomers due to the different spatial arrangements of substituents [32].

Biological and Chemical Reactivity Comparisons

Enantiomeric differences become particularly pronounced in biological systems and chiral catalytic environments [13]. Research has demonstrated that enzymatic reduction can achieve preferential formation of one enantiomer over the other, with enantiomeric excesses exceeding 98% [12] [13].

Phenylacetaldehyde reductase and related NADH-dependent enzymes show remarkable enantioselectivity in the reduction of aromatic ketones to chiral secondary alcohols [13]. The (R)-2-chloro-1-(3-chlorophenyl)ethanol, a closely related analog, can be produced with 99.9% enantiomeric excess using Escherichia coli recombinant cells expressing the appropriate reductase gene [13].

Synthetic Accessibility and Applications

Asymmetric synthesis methods for obtaining enantiopure samples include enzymatic reduction, chiral auxiliary-mediated reactions, and asymmetric catalysis [42] [12]. The choice of synthetic approach influences both the enantiomeric purity and overall yield of the desired product [40] [43].

Chiral recognition applications demonstrate the practical importance of enantiomeric differentiation. Nuclear magnetic resonance studies using chiral derivatizing agents like Naproxen enable rapid absolute configuration assignment and enantiomeric excess determination [6] [44]. These methods exploit the diastereomeric relationships formed between the chiral analyte and enantiopure derivatizing agent [7] [45].

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-[(1R)-2-chloro-1-hydroxyethyl]phenol

Dates

Last modified: 08-15-2023

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